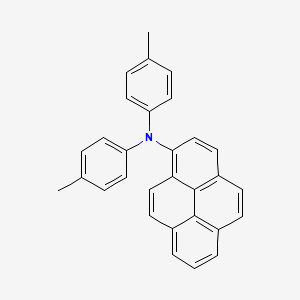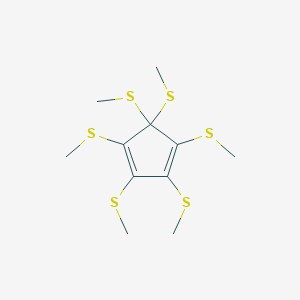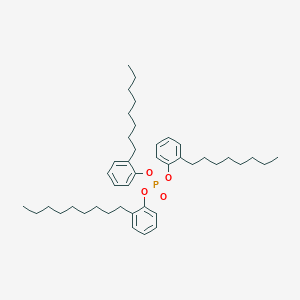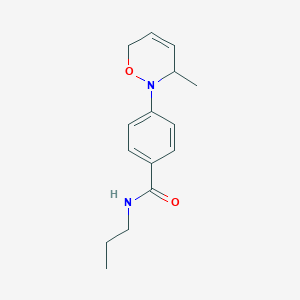
4-Methylphenol;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenol;trihydrate, also known as para-cresol, is an organic compound with the chemical formula CH₃C₆H₄(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals. It is a derivative of phenol and is an isomer of ortho-cresol and meta-cresol .
Méthodes De Préparation
4-Methylphenol;trihydrate can be synthesized through various methods. One common industrial method involves the sulfonation of toluene followed by basic hydrolysis. The process begins with the sulfonation of toluene using sulfuric acid to produce toluene sulfonic acid. This intermediate is then subjected to basic hydrolysis using sodium hydroxide to yield 4-Methylphenol . Another method involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide .
Analyse Des Réactions Chimiques
4-Methylphenol;trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form para-benzoquinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of para-benzoquinone can yield hydroquinone.
Electrophilic Aromatic Substitution: The hydroxyl group in 4-Methylphenol activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Formation of Salts: It reacts with aqueous sodium hydroxide to form sodium 4-methylphenoxide.
Applications De Recherche Scientifique
4-Methylphenol;trihydrate has a wide range of applications in scientific research and industry:
Biology: It is studied for its role in microbial metabolism and its effects on the environment.
Industry: It is used in the production of pharmaceuticals, fragrances, and dyes.
Mécanisme D'action
The mechanism of action of 4-Methylphenol;trihydrate involves its interaction with various molecular targets and pathways. It is partially lipophilic and strongly binds to plasma proteins. It is metabolized through conjugation, mainly sulfation and glucuronidation . In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Comparaison Avec Des Composés Similaires
4-Methylphenol;trihydrate is similar to other methylphenols such as ortho-cresol and meta-cresol. it is unique in its specific applications and properties:
Ortho-cresol: Used in the production of herbicides and disinfectants.
Meta-cresol: Used in the production of antioxidants and as a precursor to other chemicals.
Phenol: Used as an antiseptic and in the production of plastics and resins.
This compound stands out due to its specific use in the synthesis of antioxidants and its potential neuroprotective properties .
Propriétés
Numéro CAS |
136635-26-2 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-methylphenol;trihydrate |
InChI |
InChI=1S/C7H8O.3H2O/c1-6-2-4-7(8)5-3-6;;;/h2-5,8H,1H3;3*1H2 |
Clé InChI |
UWWAGJZSTBUUAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)


